1-叔丁氧羰基-1,2-二氢-2,2-二甲基喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

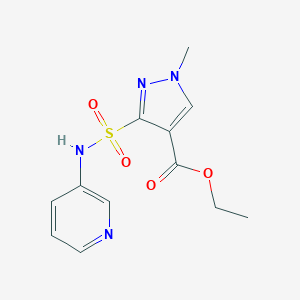

The synthesis of 1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline and related compounds has been achieved through various methods. One approach involves the reaction of isoquinoline with di-tert-butyl dicarbonate (Boc_2O) in n-hexane, leading to the formation of the target compound in high yield under mild conditions. This process is facilitated by the chemoselective nature of the tert-butoxycarbonylation reaction, which proceeds without the need for a base and offers a high degree of selectivity and efficiency (Ouchi et al., 2002).

Molecular Structure Analysis

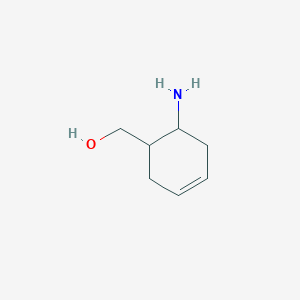

The molecular structure of 1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline is characterized by its tert-butoxycarbonyl group attached to the isoquinoline ring system. This structural feature is crucial for its function as a protective group reagent. The presence of the tert-butoxycarbonyl group allows for the selective protection of amine and alcohol functional groups, which can be particularly useful in multi-step organic synthesis routes.

Chemical Reactions and Properties

This compound is employed in the chemoselective tert-butoxycarbonylation of aromatic and aliphatic amines, phenols, and carboxylic acids. The reaction is notable for its high yield and the absence of a base requirement, making it a mild and versatile option for protecting functional groups during complex synthesis processes. Additionally, the compound has been used in the preparation of various heterocyclic compounds, demonstrating its utility in the synthesis of complex organic structures (Saito et al., 2006).

科学研究应用

抗氧化剂应用和机制

1-叔丁氧羰基-1,2-二氢-2,2-二甲基喹啉及其类似物在抗氧化剂应用中显示出潜力,特别是在鱼粉中保存多不饱和脂肪酸,由于其高度不饱和,极易自燃。自 1983 年以来进行的研究强调了这些化合物准确物理常数的重要性,并证明了它们作为抗氧化剂的功效必须在实际应用介质中(如鱼粉)确定,而不是在加速测试中确定。一种特定的类似物,氢醌(1,2-二氢-2,2,4-三甲基喹啉),被认为与依托昔昆同样有效且具有成本效益,依托昔昆是此背景下使用的标准抗氧化剂。这项研究强调了氧化产物(如 EQ-二聚体和喹诺酮衍生物)的关键作用,它们本身就是有效的抗氧化剂,可能解释了依托昔昆在鱼粉保存中的强抗氧化性能 (A. J. de Koning,2002).

抗氧化剂活性的分析方法

抗氧化剂活性的分析测定一直是重要的研究领域,开发了多种方法来评估 1-叔丁氧羰基-1,2-二氢-2,2-二甲基喹啉等化合物的功效。这些方法对于理解抗氧化剂如何与自由基和其他氧化剂相互作用至关重要,为其在食品工程、医学和药学中的应用奠定了基础。关键测试包括氧自由基吸收能力 (ORAC)、羟基自由基抗氧化能力 (HORAC) 和福林-西奥卡尔托 (Folin-Ciocalteu) 测试等。这些测试基于氢原子转移或电子转移机制,并且它们提供了对抗氧化反应中涉及的动力学过程和平衡的见解。此类分析方法有助于开发用于复杂样品基质的抗氧化剂,并已成功应用于测定广泛样品的抗氧化能力 (I. Munteanu,C. Apetrei,2021).

作用机制

Target of Action

The primary target of 1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline are acidic substrates. This compound acts as a versatile tert-butoxycarbonylation protecting reagent for a variety of acidic substrates including phenols, amine hydrochlorides, carboxylic acids, N-protected amino acids, thiols, sulfonamides, and imides .

Mode of Action

1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline interacts with its targets by serving as a tert-butoxycarbonylation reagent. This means it adds a tert-butoxycarbonyl group to the acidic substrates, which can protect these substrates from unwanted reactions during a synthetic process .

Pharmacokinetics

The compound’s molecular weight (30340) and its lipophilic nature (due to the presence of tert-butoxy groups) could influence its bioavailability .

Result of Action

The primary result of the action of 1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline is the protection of acidic substrates from unwanted reactions. By adding a tert-butoxycarbonyl group, the compound can prevent these substrates from participating in certain chemical reactions, thereby controlling the course of a synthetic process .

Action Environment

The action of 1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline can be influenced by various environmental factors. For instance, the presence or absence of a base can affect its ability to act as a tert-butoxycarbonylation reagent . .

属性

IUPAC Name |

tert-butyl 2,2-dimethylquinoline-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-15(2,3)19-14(18)17-13-9-7-6-8-12(13)10-11-16(17,4)5/h6-11H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBHPNNWUHTYAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC=CC=C2N1C(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444806 |

Source

|

| Record name | 1-tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

179898-89-6 |

Source

|

| Record name | 1-tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-2,3-dihydropyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B69776.png)

![Tert-butyl 6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B69792.png)

![2-((2-[(4-Chlorophenyl)sulfonyl]ethyl)thio)ethan-1-ol](/img/structure/B69809.png)